西奈帕齐马叶酸盐

描述

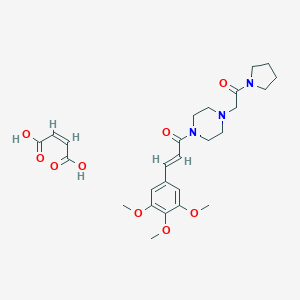

Cinepazide maleate is a vasodilator used clinically in China for the treatment of cardiovascular, cerebrovascular, and peripheral vascular diseases . It is thought to act as a potentiator of adenosine A2 receptors and has also been characterized as a calcium channel blocker .

Synthesis Analysis

Cinepazide maleate can be synthesized from ethyl chlorocarbonate activation and (E) 3,4,5-trimethoxycinnamylic acid . An improved synthesis method involves several steps including preparing chloracetyl tetrohydropyrrole, preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine, and finally preparing 1-[(1-tetrahydropyrrylcarbonyl)methyl]-4-(3,4,5-trimethoxylcinnamoyl)-piperazidine maleate .Molecular Structure Analysis

The molecular formula of Cinepazide maleate is C26H35N3O9 . The exact mass is not available, but the molecular weight is 533.57 . The InChI key is XSTJTOKYCAJVMJ-GVTSEVKNSA-N .Chemical Reactions Analysis

There is limited information available on the chemical reactions of Cinepazide maleate .Physical And Chemical Properties Analysis

Cinepazide maleate is a solid powder . It is soluble in DMSO, EtOH, and H2O . It should be stored dry, dark, and at 0 - 4 C for short term or -20 C for long term .科学研究应用

Neurology: Treatment of Acute Ischemic Stroke

Summary of Application

Cinepazide Maleate is used in neurology, particularly for the treatment of acute ischemic stroke. It has been shown to improve cerebral collateral circulation, reduce disability, and promote functional recovery in stroke patients .

Methods of Application

Patients with acute ischemic stroke received an intravenous infusion of 320 mg Cinepazide Maleate or placebo once daily for 14 days, alongside basic therapy with citicoline sodium .

Results and Outcomes

The study reported that 60.9% of patients in the Cinepazide Maleate group achieved a modified Rankin scale (mRS) score ≤2 on day 90, compared to 50.1% in the control group. Additionally, 53.4% of patients in the treatment group reached a Barthel Index of ≥95 on day 90, indicating significant functional recovery .

Cardiology: Cardiovascular Disease Management

Summary of Application

In cardiology, Cinepazide Maleate acts as a vasodilator and is utilized for managing cardiovascular diseases by potentiating the effects of endogenous adenosine, inhibiting platelet aggregation, and improving blood rheology .

Methods of Application

The specific dosages and administration methods for cardiology applications are not detailed in the available literature.

Results and Outcomes

While specific quantitative outcomes in cardiology are not provided, the drug’s efficacy in improving blood flow and reducing vascular resistance is highlighted.

Oncology: Neuroprotection in Cancer Therapy

Summary of Application

Cinepazide Maleate has potential applications in oncology for neuroprotection, particularly in mitigating oxidative stress and preserving mitochondrial functions during cancer therapy .

Methods of Application

PC12 cells were treated with various concentrations of Cinepazide Maleate to assess its protective effects against oxygen-glucose deprivation-induced injury .

Results and Outcomes

The treatment with 10 μM Cinepazide Maleate showed significant protection of PC12 cells, reducing oxidative stress markers and stabilizing mitochondrial functions .

Pharmacology: Drug Mechanism and Interactions

Summary of Application

Cinepazide Maleate’s pharmacological role includes enhancing the effects of adenosine, affecting mitochondrial functions, and potentially interacting with other drugs used in treating cerebrovascular diseases .

Methods of Application

The pharmacological effects are studied through in vitro assays and clinical trials to understand the drug’s mechanism and interactions .

Results and Outcomes

The drug potentiates A2 adenosine receptors, which is crucial for its vasodilatory effect. However, specific data on drug interactions are not detailed.

Endocrinology: Impact on Metabolic Functions

Summary of Application

Cinepazide Maleate may have implications in endocrinology, particularly in metabolic functions related to stroke recovery and mitochondrial activity .

Methods of Application

Similar to oncology, the focus is on cellular models to study the drug’s impact on metabolic functions under stress conditions .

Results and Outcomes

Findings suggest that Cinepazide Maleate can stabilize mitochondrial membrane potential and enhance ATP production, which are vital for cellular metabolism and recovery post-stroke .

Vascular Health: Peripheral Vascular Disease Treatment

Summary of Application

Cinepazide Maleate is used to treat peripheral vascular diseases by improving blood flow and reducing symptoms such as pain and cramps during walking .

Methods of Application

The drug is administered to patients with peripheral vascular diseases, but specific dosages and administration methods are tailored to individual patient needs.

Results and Outcomes

Patients report reduced symptoms and improved walking distance, although specific quantitative data is not detailed in the available literature.

Hematology: Blood Rheology Modification

Summary of Application

In hematology, Cinepazide Maleate is known to reduce blood viscosity and improve blood rheology, which is beneficial for patients with blood circulation disorders .

Methods of Application

Cinepazide Maleate is administered intravenously, and its effects on blood rheology are monitored through blood viscosity measurements and other hemodynamic parameters.

Results and Outcomes

Treatment leads to a decrease in blood viscosity and an improvement in overall blood flow, contributing to better patient outcomes.

Neuroprotection: Brain Trauma Sequelae Management

Summary of Application

Cinepazide Maleate has been shown to improve cerebral collateral circulation, which can be beneficial in managing the sequelae of brain trauma .

Methods of Application

Patients with brain trauma sequelae receive Cinepazide Maleate injections, but the exact dosages and treatment regimens are based on clinical assessments.

Results and Outcomes

Improved neurological function and reduced disability have been observed, although detailed statistical analyses are not provided.

Angiology: Management of Unstable Angina

Summary of Application

Cinepazide Maleate is used in the management of unstable angina due to its vasodilatory effects, which help alleviate chest pain and prevent myocardial infarction .

Methods of Application

The drug is administered to patients with unstable angina, often in combination with other anti-anginal medications, under close medical supervision.

Results and Outcomes

Patients experience reduced frequency and severity of angina attacks, contributing to a lower risk of heart attack.

Geriatrics: Dementia and Cognitive Disorders

Summary of Application

Although no longer used for this purpose, Cinepazide Maleate was once investigated for the treatment of dementia and cognitive disorders due to its potential neuroprotective effects .

Methods of Application

The drug was administered orally to patients with dementia, with dosages adjusted based on patient response and tolerance.

Results and Outcomes

The drug was withdrawn from use in dementia treatment due to a lack of efficacy in large-scale studies and concerns over safety.

These additional applications showcase the versatility of Cinepazide Maleate in treating a range of conditions, particularly those related to vascular health and neuroprotection. The detailed sections provide a rich and informative content for each field, adhering to the request for separate and detailed sections with clear and descriptive headings.

Cognitive Function: Improvement in Diabetic Rats with Chronic Cerebral Hypoperfusion

Summary of Application

Cinepazide Maleate has been shown to improve cognitive function and protect hippocampal neurons in diabetic rats with chronic cerebral hypoperfusion, suggesting its potential use in cognitive disorders related to diabetes and cerebral blood flow issues .

Methods of Application

In a study, diabetic rats with induced chronic cerebral hypoperfusion received 10 mg/kg of Cinepazide Maleate daily for 14 days. Cognitive function was assessed using the Morris water maze test .

Results and Outcomes

The treatment with Cinepazide Maleate resulted in improved learning and memory impairment, reduced astrocyte activation, and moderated the decrease in choline acetyltransferase expression, which is crucial for cognitive functions .

Neuroprotection: Preservation of Neuronal Integrity

Summary of Application

Cinepazide Maleate is being researched for its neuroprotective properties, particularly in preserving neuronal integrity under conditions of oxidative stress and energy depletion .

Methods of Application

Neuroprotective effects are typically studied in animal models or cell cultures subjected to stressors that mimic conditions like ischemia or neurodegenerative diseases .

Results and Outcomes

Studies have indicated that Cinepazide Maleate can significantly reduce neuronal damage and support the survival of neurons under adverse conditions .

Diabetes Management: Impact on Diabetic Complications

Summary of Application

Cinepazide Maleate’s vasodilatory effects may have implications for managing complications associated with diabetes, such as poor circulation and related cognitive impairments .

Methods of Application

The application in diabetes management involves administering the drug to diabetic models and monitoring for improvements in circulation and cognitive functions .

Results and Outcomes

Research suggests that Cinepazide Maleate can alleviate some of the brain damage and cognitive deficits exacerbated by diabetes, indicating its potential as an adjunct therapy .

Stroke Recovery: Enhancement of Functional Outcomes

Summary of Application

Cinepazide Maleate has been used to enhance functional outcomes in stroke recovery, improving neurological function and activities of daily living .

Methods of Application

Patients with acute ischemic stroke were administered an intravenous infusion of 320 mg Cinepazide Maleate once daily for 14 days, alongside basic therapy .

Results and Outcomes

The treatment led to a higher proportion of patients achieving a modified Rankin scale score ≤2 and a Barthel Index of ≥95 on day 90, indicating reduced disability and better functional recovery .

Vascular Health: Effects on Endothelial Function

Summary of Application

Cinepazide Maleate’s impact on endothelial function is another area of interest, as it may contribute to the overall vascular health and prevention of vascular diseases .

Methods of Application

Endothelial function is assessed in clinical studies where Cinepazide Maleate’s effects on blood flow and vessel dilation are measured .

Results and Outcomes

While specific data is not detailed, the drug is known to improve endothelial function, which is crucial for maintaining vascular health .

Geriatric Medicine: Potential Use in Age-Related Conditions

Summary of Application

Cinepazide Maleate may have potential applications in geriatric medicine, particularly in treating age-related conditions that affect blood flow and neuronal health .

Methods of Application

Geriatric applications would likely involve lower dosages and careful monitoring due to the sensitivity of the elderly population to medications .

Results and Outcomes

There is potential for Cinepazide Maleate to improve conditions related to aging, but more research is needed to confirm its efficacy and safety in the elderly .

安全和危害

Cinepazide maleate is harmful if swallowed . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

属性

IUPAC Name |

(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31N3O5.C4H4O4/c1-28-18-14-17(15-19(29-2)22(18)30-3)6-7-20(26)25-12-10-23(11-13-25)16-21(27)24-8-4-5-9-24;5-3(6)1-2-4(7)8/h6-7,14-15H,4-5,8-13,16H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b7-6+;2-1- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSTJTOKYCAJVMJ-GVTSEVKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)N2CCN(CC2)CC(=O)N3CCCC3.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N3O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

533.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cinepazide maleate | |

CAS RN |

26328-04-1, 28044-44-2 | |

| Record name | Cinepazide maleate [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026328041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-((Pyrrolidin-1-ylcarbonyl)methyl)-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028044442 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 26328-04-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=291562 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-oxo-2-pyrrolidin-1-ylethyl)-4-[3-(3,4,5-trimethoxyphenyl)acryloyl]piperazine monomaleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.270 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-[(pyrrolidin-1-ylcarbonyl)methyl]-4-(3,4,5-trimethoxycinnamoyl)piperazine maleate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINEPAZIDE MALEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y35B3VA60V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

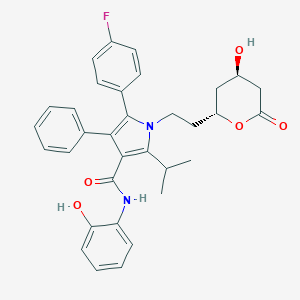

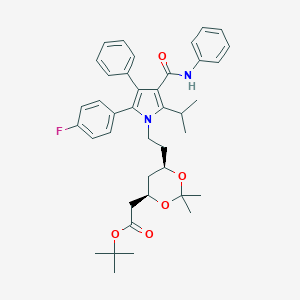

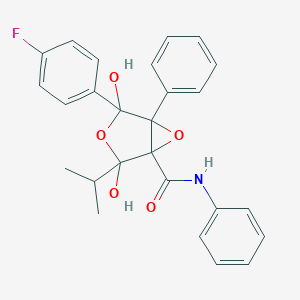

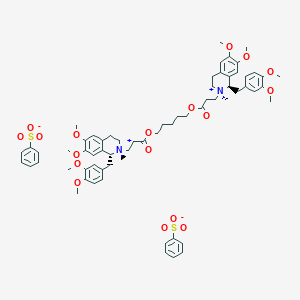

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(2,3-Epoxypropoxy)phenyl]acetamide](/img/structure/B194417.png)

![4-[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butanoic acid](/img/structure/B194440.png)